Methyl 2-(2-bromophenyl)thiazole-4-carboxylate Methyl 2-(2-bromophenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193974
InChI: InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
SMILES:
Molecular Formula: C11H8BrNO2S
Molecular Weight: 298.16 g/mol

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC16193974

Molecular Formula: C11H8BrNO2S

Molecular Weight: 298.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate -

Specification

Molecular Formula C11H8BrNO2S
Molecular Weight 298.16 g/mol
IUPAC Name methyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Standard InChI Key SXBWNZZCZSFDLU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CSC(=N1)C2=CC=CC=C2Br

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The compound features:

  • A 2-bromophenyl group at the 2-position of the thiazole ring.

  • A methyl carboxylate substituent at the 4-position.

The molecular formula is C11H8BrNO2S\text{C}_{11}\text{H}_8\text{BrNO}_2\text{S}, with a molecular weight of 298.16 g/mol based on analogs like Methyl 2-(4-bromophenyl)thiazole-4-carboxylate . The bromine atom at the ortho position introduces steric hindrance, potentially influencing reactivity compared to para-substituted analogs.

Table 1: Comparative Properties of Bromophenyl Thiazole Derivatives

PropertyMethyl 2-(2-bromophenyl)thiazole-4-carboxylateMethyl 2-(4-bromophenyl)thiazole-4-carboxylate Methyl 2-bromothiazole-4-carboxylate
Molecular FormulaC11H8BrNO2S\text{C}_{11}\text{H}_8\text{BrNO}_2\text{S}C11H8BrNO2S\text{C}_{11}\text{H}_8\text{BrNO}_2\text{S}C5H4BrNO2S\text{C}_5\text{H}_4\text{BrNO}_2\text{S}
Molecular Weight (g/mol)298.16298.16222.06
CAS NumberNot reported1208081-39-3170235-26-4
Key Substituents2-Bromophenyl, methyl carboxylate4-Bromophenyl, methyl carboxylateBromine, methyl carboxylate

Synthesis and Optimization

Regioselective Thiazole Formation

The synthesis of thiazole derivatives often involves cyclization reactions. For Methyl 2-(2-bromophenyl)thiazole-4-carboxylate, a plausible route adapts methods from Singh et al. :

  • Condensation: React 2-bromobenzaldehyde with methyl 2-amino-4-carboxylate-thiazole precursors.

  • Cyclization: Use TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions (e.g., KOH in ethanol) to form the thiazole core .

  • Esterification: Introduce the methyl carboxylate group via methanol under acidic or basic conditions.

Critical parameters include:

  • Temperature: Reactions typically proceed at 0°C to room temperature to avoid side products .

  • Solvent: Ethanol or DMF enhances solubility and reaction efficiency.

Challenges in Ortho-Substitution

The 2-bromophenyl group poses synthetic challenges due to:

  • Steric effects: Hindered access to the reaction site, reducing yields compared to para-substituted analogs.

  • Electronic effects: The electron-withdrawing bromine may deactivate the ring, necessitating stronger catalysts.

Physicochemical Characterization

Spectroscopic Data

While direct data for the 2-bromophenyl isomer are unavailable, analogs provide benchmarks:

  • NMR:

    • 1H^1 \text{H} NMR: Para-substituted analogs show aromatic protons at δ 7.37–7.67 ppm . Ortho substitution may shift peaks upfield due to reduced symmetry.

    • 13C^{13} \text{C} NMR: Carbonyl carbons resonate near δ 160–165 ppm .

  • HRMS: Expected molecular ion peak at m/z 297.96 (M+H+^+) .

Crystallography

X-ray studies of Methyl 2-bromothiazole-4-carboxylate reveal a planar thiazole ring with bond lengths of 1.74 Å (C-Br) and 1.21 Å (C=O) . The 2-bromophenyl variant likely exhibits similar geometry but with dihedral angles influenced by steric interactions.

Industrial and Research Applications

Agrochemical Development

Thiazole derivatives serve as precursors for pesticides. The bromine atom enhances lipophilicity, improving membrane penetration in target organisms.

Material Science

The compound’s aromatic and heterocyclic structure makes it a candidate for:

  • Organic semiconductors: Bandgap tuning via bromine substitution.

  • Coordination complexes: Ligand for transition metals like palladium in catalysis .

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